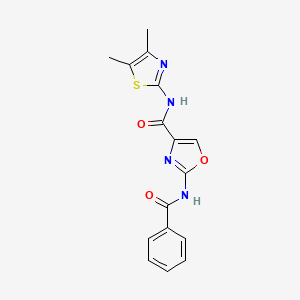

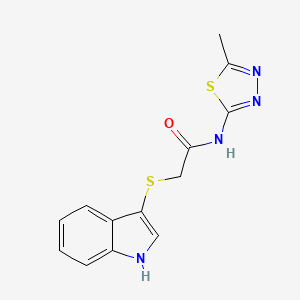

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential biological activities, such as antiproliferative and antioxidant properties. These compounds are structurally related to benzimidazole and benzothiazole carboxamides, which are of interest due to their pharmacological potential .

Synthesis Analysis

The synthesis of benzimidazole/benzothiazole-2-carboxamides involves the introduction of various substituents, such as methoxy, hydroxy, nitro, and amino groups . The synthesis of related compounds, such as benzimidazole derivatives bearing a pyrrole carboxamide moiety, is achieved through a molecular hybridization approach . These synthetic strategies are crucial for the development of compounds with desired biological activities.

Molecular Structure Analysis

The molecular structures of these compounds are characterized using spectroscopic methods and, in some cases, X-ray crystallography . The crystal structures reveal the presence of intramolecular hydrogen bonds and other non-covalent interactions that can influence the biological activity and stability of the compounds .

Chemical Reactions Analysis

The chemical behavior of benzimidazole and related compounds under various conditions has been studied. For instance, the photoreactions of thiabendazole in the presence of singlet oxygen lead to various products, indicating the reactivity of the thiazolyl moiety under photooxidative conditions . The Dimroth rearrangement of triazole derivatives also demonstrates the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, stability, and reactivity. The antiproliferative and antioxidant activities of these compounds are often evaluated in vitro, and their effectiveness can be correlated with their structural features . Additionally, computational studies, such as DFT calculations, provide insights into the electronic properties and potential reaction mechanisms .

科学的研究の応用

Synthetic Approaches and Chemical Modifications

Chemical Synthesis of Benzazoles

Benzazoles and their derivatives display a variety of biological activities, with some being used in clinical applications. Synthetic chemists focus on developing new procedures for compounds with guanidine moieties, such as 2-aminobenzimidazole and benzothiazoles, due to their potential therapeutic applications. The synthesis involves modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, facilitating the investigation of new pharmacophores (Rosales-Hernández et al., 2022).

Pharmacological Potential of Benzothiazoles

Benzothiazole derivatives are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, showcasing the structural simplicity and ease of synthesis that provides scope for the development of chemical libraries aimed at discovering new therapeutic agents (Kamal et al., 2015).

Therapeutic Applications and Mechanisms

- Antitumor and Anticancer Properties: Benzothiazole derivatives have been extensively investigated for their antitumor agents. Structural modifications of the benzothiazole scaffold have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. The promising biological profile and synthetic accessibility of these compounds suggest their potential as drug candidates for cancer chemotherapy (Ahmed et al., 2012).

Molecular Imaging and Diagnostic Applications

- Amyloid Imaging in Alzheimer's Disease: Compounds related to benzothiazoles have been used as radioligands for PET amyloid imaging, a technique crucial for early detection of Alzheimer's disease. The imaging technique aids in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, which is vital for evaluating new antiamyloid therapies (Nordberg, 2007).

作用機序

特性

IUPAC Name |

2-benzamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-9-10(2)24-16(17-9)20-14(22)12-8-23-15(18-12)19-13(21)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,20,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKJKBHMNPKPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzamido-N-(4,5-dimethylthiazol-2-yl)oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2519985.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)

![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)